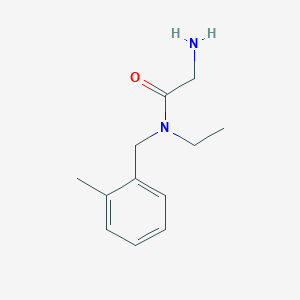2-Amino-N-ethyl-N-(2-methyl-benzyl)-acetamide
CAS No.:
Cat. No.: VC13403190
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H18N2O |
|---|---|
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | 2-amino-N-ethyl-N-[(2-methylphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C12H18N2O/c1-3-14(12(15)8-13)9-11-7-5-4-6-10(11)2/h4-7H,3,8-9,13H2,1-2H3 |
| Standard InChI Key | UVZFNOGDOQDXNY-UHFFFAOYSA-N |
| SMILES | CCN(CC1=CC=CC=C1C)C(=O)CN |
| Canonical SMILES | CCN(CC1=CC=CC=C1C)C(=O)CN |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
2-Amino-N-ethyl-N-(2-methyl-benzyl)-acetamide belongs to the acetamide family, characterized by a central carbonyl group bonded to an amine and two alkyl/aryl substituents. Its structure comprises:
-
Amino group (-NH₂): Imparts basicity and participation in hydrogen bonding.
-
Ethyl group (-CH₂CH₃): Enhances hydrophobicity and influences steric interactions.
-
2-Methyl-benzyl group: Aromatic ring with a methyl substituent at the ortho position, contributing to π-π stacking and van der Waals interactions.
The molecular formula is C₁₂H₁₈N₂O, with a calculated exact mass of 206.142 g/mol . Comparative data from analogs such as 2-Amino-N-ethyl-N-(3-methoxy-benzyl)-acetamide (C₁₂H₁₈N₂O₂, 222.28 g/mol) and 2-Amino-N-ethyl-N-[(2-iodophenyl)methyl]acetamide (C₁₁H₁₅IN₂O, 318.16 g/mol) highlight the impact of substituents on molecular weight and polarity (Table 1).
Table 1: Comparative Molecular Properties of Acetamide Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 2-Amino-N-ethyl-N-(2-methyl-benzyl)-acetamide | C₁₂H₁₈N₂O | 206.142 | 2-Methyl-benzyl, ethyl |
| 2-Amino-N-ethyl-N-(3-methoxy-benzyl)-acetamide | C₁₂H₁₈N₂O₂ | 222.28 | 3-Methoxy-benzyl |
| 2-Amino-N-ethyl-N-[(2-iodophenyl)methyl]acetamide | C₁₁H₁₅IN₂O | 318.16 | 2-Iodophenyl |
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis of 2-Amino-N-ethyl-N-(2-methyl-benzyl)-acetamide is documented, methodologies for analogous compounds suggest feasible routes:
Carbamate Protection-Deprotection Strategy
A method described for 2-amino-N-(2,2,2-trifluoroethyl)acetamide involves:
-
Amino Protection: Reacting glycine methyl ester with tert-butyl dicarbonate (Boc anhydride) to form Boc-protected glycine methyl ester .
-
Aminolysis: Substituting the methyl ester with 2-methyl-benzylamine in the presence of a coupling agent .
-
Deprotection: Removing the Boc group under acidic conditions to yield the free amine .
This approach, adapted from EP2621894B1 , offers a high-yield (78–84%) pathway with scalability for industrial production.
Direct Alkylation
Alternative routes may employ alkylation of 2-aminoacetamide with ethyl bromide and 2-methyl-benzyl chloride under basic conditions, though this method risks over-alkylation and requires precise stoichiometric control.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is hypothesized based on structural analogs:
-
Lipophilicity: LogP ≈ 2.8–3.1 (similar to N-(2-AMINO-ETHYL)-2-(BENZYL-PHENYL-AMINO)-ACETAMIDE MALEATE, LogP 2.86) , indicating moderate hydrophobicity.
-
Aqueous Solubility: Limited solubility in water (<1 mg/mL at 25°C) due to the aromatic and alkyl groups .
Spectroscopic Data
-
IR Spectroscopy: Expected peaks at ~3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O), and 1450 cm⁻¹ (aromatic C=C) .
-
NMR: ¹H NMR would show signals for the ethyl group (δ 1.1–1.3 ppm, triplet), 2-methyl-benzyl protons (δ 2.4 ppm, singlet for CH₃; δ 7.1–7.3 ppm, aromatic protons), and amide NH (δ 6.8–7.0 ppm).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume